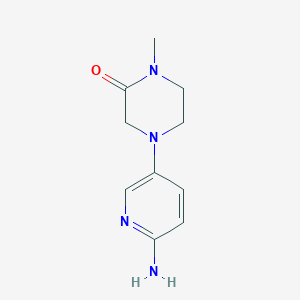![molecular formula C7H10ClF3N4O B13507161 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group and the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration can be used to synthesize 1,2,4-triazoles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in studying biological processes and developing new therapeutics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(trifluoromethyl)morpholine hydrochloride
- 5-(trifluoromethyl)-1,2,4-triazole derivatives
- Trifluoromethyl-substituted heterocycles
Uniqueness
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride is unique due to the combination of the trifluoromethyl group, triazole ring, and morpholine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H10ClF3N4O |
|---|---|
Molekulargewicht |
258.63 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C7H9F3N4O.ClH/c8-7(9,10)6-12-5(13-14-6)4-3-11-1-2-15-4;/h4,11H,1-3H2,(H,12,13,14);1H |
InChI-Schlüssel |
ZHSAQZKHDJQKKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C2=NC(=NN2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
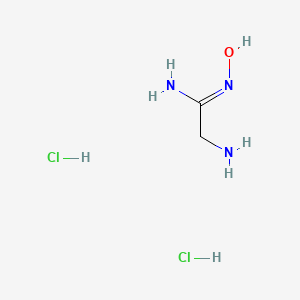
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)

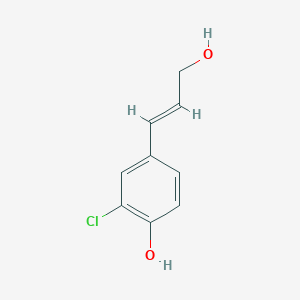
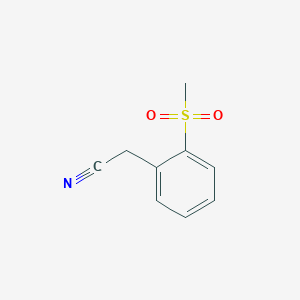
![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)

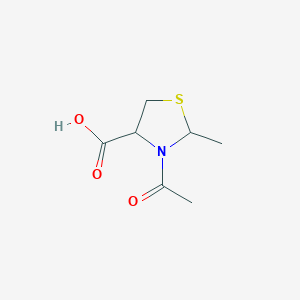
![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
